molecular formula C5H11NO2 B8053343 3-(1-Aminoethyl)oxetan-3-ol

3-(1-Aminoethyl)oxetan-3-ol

Cat. No.: B8053343
M. Wt: 117.15 g/mol
InChI Key: YNNVWKYTJJOGEQ-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)oxetan-3-ol (CAS: 2172587-97-0) is a bicyclic compound featuring an oxetane ring substituted with a hydroxyl group and an aminoethyl side chain at the 3-position. Its molecular formula is C₅H₁₁NO₂ (molecular weight: 117.15 g/mol), and its structure is defined by the SMILES string CC(C1(COC1)O)N . Predicted collision cross-section (CCS) values for its adducts range from 124.4 to 130.5 Ų, indicating moderate conformational flexibility .

Oxetanes are valued in drug design for their ability to mimic carbonyl groups while improving metabolic stability and solubility .

Properties

IUPAC Name

3-(1-aminoethyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)5(7)2-8-3-5/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNVWKYTJJOGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(COC1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172587-97-0
Record name 3-(1-aminoethyl)oxetan-3-ol
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Preparation Methods

Organometallic Reagent-Based Synthesis

The most widely reported method involves nucleophilic addition of organometallic reagents to 3-oxetanone. This approach is exemplified by the synthesis of substituted oxetan-3-ol derivatives, as demonstrated in pharmaceutical research.

Procedure :

  • Formation of the organometallic reagent : A bromo- or iodo-substituted precursor (e.g., 3,4,5-trimethoxyphenyl bromide) is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF).

  • Nucleophilic attack : 3-Oxetanone is added to the reaction mixture, enabling nucleophilic addition to the carbonyl carbon.

  • Workup : The reaction is quenched with water, followed by extraction with ethyl acetate and purification via flash chromatography.

Example :
In the synthesis of 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol, 3-oxetanone reacts with a lithiated aryl bromide to yield the tertiary alcohol in moderate to high yields. Adapting this method for 3-(1-aminoethyl)oxetan-3-ol would require using a protected aminoethyl organometallic reagent (e.g., N-Boc-ethylmagnesium bromide).

Key Parameters :

ParameterValue/RangeSource
Temperature−78°C to room temp
SolventTHF
Organometallic reagentn-BuLi or Grignard
Yield60–85%

Oxidation of 3-Hydroxymethyl-oxetanes

Catalytic Oxidation in Alkaline Media

Patent literature describes the oxidation of 3-hydroxymethyl-oxetanes to carboxylic acids using palladium or platinum catalysts under alkaline conditions. While this method targets carboxylates, it provides insights into oxetane functionalization strategies.

Procedure :

  • Substrate preparation : 3-Hydroxymethyl-oxetanes are dissolved in aqueous alkaline solution (pH > 7).

  • Oxidation : Oxygen or oxygen-containing gases are introduced in the presence of a Pd/Pt catalyst.

  • Acidification : The product is isolated via acidification.

Adaptation for Aminoethyl Derivatives :
To synthesize this compound, the hydroxymethyl group could be converted to an aminomethyl group via reductive amination. For example:

  • Oxidize 3-hydroxymethyl-oxetane to 3-oxetanecarbaldehyde.

  • Perform reductive amination with ethylamine using NaBH3CN.

Advantages :

  • High functional group tolerance.

  • Scalable under industrial conditions.

Multi-Step Synthesis via Oxyphosphonium Intermediates

Hydroxyl Replacement Strategy

A less conventional route involves the formation of oxyphosphonium intermediates to replace hydroxyl groups with amine functionalities.

Procedure :

  • Phosphonium salt formation : React 3-oxetan-3-ol with tris(dimethylamino)phosphine (TDP) and carbon tetrachloride.

  • Nucleophilic displacement : Treat the intermediate with a protected amine (e.g., N-Boc-ethylamine) to form the aminomethyl derivative.

  • Deprotection : Remove protecting groups under acidic conditions.

Example :
This method yielded dialkyloxetanes in 70–80% yields when applied to similar substrates.

Challenges :

  • Requires strict anhydrous conditions.

  • Limited substrate scope for bulky amines.

Comparative Analysis of Methods

MethodYieldScalabilityComplexitySource
Nucleophilic addition60–85%HighModerate
Catalytic oxidation50–70%IndustrialHigh
Oxyphosphonium route70–80%Lab-scaleHigh

Optimal Route :
For laboratory-scale synthesis, the nucleophilic addition method offers the best balance of yield and practicality. Industrial applications may favor catalytic oxidation due to existing infrastructure for oxetane functionalization .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the oxetane ring can lead to the formation of linear alcohols .

Scientific Research Applications

Medicinal Chemistry

The oxetane ring has garnered significant attention in drug discovery due to its potential as a bioisostere of carbonyl groups. This characteristic allows 3-(1-Aminoethyl)oxetan-3-ol to modify the physicochemical properties of drug candidates, enhancing their efficacy and stability.

Case Studies

  • Bioisosteric Replacement : Research has indicated that oxetanes can replace carboxylic acid moieties in drug design. For instance, studies have demonstrated that this compound can serve as a stable alternative to traditional carboxylic acid groups, potentially improving metabolic stability and solubility .
  • Enzyme Interactions : The compound has shown promise in binding assays with various enzymes and receptors, which are critical for understanding its biological activity. Its ability to form hydrogen bonds enhances its interaction with biological molecules, making it a valuable tool for studying enzyme mechanisms .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for diverse chemical modifications and the formation of complex derivatives.

Synthesis Techniques

  • Cyclization Reactions : The synthesis typically involves the cyclization of appropriate precursors, such as amino alcohols or epoxides, under acidic or basic conditions to form the oxetane ring . This method ensures high yields and purity suitable for further applications.
Synthesis MethodYield (%)Description
Cyclization of amino alcohol99%High yield with minimal degradation
Intramolecular cyclization81%Effective for producing oxetane ethers

Material Science

In industrial applications, this compound can be utilized in the production of polymers and other materials with specialized properties due to its ability to undergo various chemical reactions.

Applications in Polymers

  • Polymer Production : The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing their mechanical properties and thermal stability .

Research Applications

The compound is also valuable in academic research settings for studying the effects of oxetane-containing molecules on biological systems.

Research Insights

  • Model Compounds : As a model compound, this compound helps researchers understand the behavior of similar structures within biological environments . Its unique properties facilitate investigations into molecular interactions at a fundamental level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxetane-Based Analogues

3-Aminooxetane (3-Oxetanamine)
  • Molecular Formula: C₃H₇NO (73.1 g/mol) .
  • Key Differences: Lacks the hydroxyl and ethylamine substituents of 3-(1-Aminoethyl)oxetan-3-ol. Simpler structure with fewer hydrogen-bonding sites, likely reducing polarity and aqueous solubility.
Oxetan-3-ol
  • Molecular Formula : C₃H₆O₂ (74.08 g/mol) .
[3-(Aminomethyl)oxetan-3-yl]methanol
  • Molecular Formula: C₅H₁₁NO₂ (same as this compound).
  • Key Differences: Replaces the aminoethyl group with aminomethyl and hydroxymethyl substituents. Higher hydrogen-bonding capacity but reduced steric bulk .

Halogenated Derivatives

3-(2-Amino-1-fluoroethyl)oxetan-3-ol
  • Molecular Formula: C₅H₁₀FNO₂ (131.17 g/mol) .
  • Key Differences : Fluorination at the ethylamine side chain enhances metabolic stability and electronegativity. May improve CNS penetration but reduce solubility .

Adamantane-Based Analogues

3-(1-Aminoethyl)adamantan-1-ol
  • Molecular Formula: C₁₂H₂₁NO (195.3 g/mol) .
  • Classified as acutely toxic (H302, H315) .

Physicochemical and Pharmacological Comparison

Table 1: Structural and Property Comparison

Compound Molecular Formula MW (g/mol) Functional Groups Key Properties/Applications References
This compound C₅H₁₁NO₂ 117.15 Oxetane, -OH, -NH₂CH₂ Predicted CCS: 124.4–130.5 Ų
3-Aminooxetane C₃H₇NO 73.1 Oxetane, -NH₂ Building block for drug synthesis
Oxetan-3-ol C₃H₆O₂ 74.08 Oxetane, -OH Carboxylic acid bioisostere
3-(2-Amino-1-fluoroethyl)oxetan-3-ol C₅H₁₀FNO₂ 131.17 Oxetane, -OH, -NH₂CH₂F Enhanced metabolic stability
3-(1-Aminoethyl)adamantan-1-ol C₁₂H₂₁NO 195.3 Adamantane, -OH, -NH₂CH₂ High lipophilicity; acute toxicity

Research Implications and Challenges

  • Bioisosteric Potential: Oxetane derivatives like this compound may replace carboxylic acids in drug candidates to improve pharmacokinetics .
  • Synthetic Accessibility: Organometallic additions to oxetan-3-one offer routes to substituted oxetan-3-ols , but aminoethyl side chains require tailored synthetic strategies.
  • Safety Considerations : Adamantane derivatives exhibit higher toxicity compared to simpler oxetanes, underscoring the need for structural optimization .

Biological Activity

3-(1-Aminoethyl)oxetan-3-ol, a compound characterized by its unique oxetane ring structure and aminoethyl side chain, has garnered attention in medicinal chemistry due to its notable biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H11_{11}NO2_2. The presence of both an amino group and a hydroxyl group enhances its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic reactions. The oxetane ring contributes to the compound's stability and unique chemical properties, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can undergo ring-opening reactions, producing reactive intermediates that interact with biomolecules. This interaction modulates enzyme activity and protein-ligand binding, leading to various biological effects.

Key Mechanisms:

  • Hydrogen Bonding: The amino and hydroxyl groups facilitate the formation of hydrogen bonds with biological molecules.
  • Enzyme Interaction: The compound has been shown to interact with specific enzymes, influencing their activity.
  • Protein-Ligand Binding: Its structural features enhance binding affinity to target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential anti-tumor effects. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by affecting cell cycle progression and mitochondrial function.

Case Study: Antitumor Activity

In a study evaluating the antitumor activity of oxetane derivatives, this compound was compared with established anti-cancer agents. The results showed significant cytotoxic effects against several cancer cell lines.

Cell Line Inhibition Rate (%) IC50_{50} (μM)
A54999.58.0
HepG297.26.5
DU14595.07.0
MCF798.97.8

This data indicates that this compound exhibits a comparable or superior inhibition rate relative to standard chemotherapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, with a common approach involving the cyclization of an amino alcohol precursor under acidic or basic conditions. This process allows for the formation of the oxetane ring while optimizing yield and purity.

Synthesis Overview:

  • Starting Material: Amino alcohol precursor.
  • Cyclization Conditions: Acidic or basic environment.
  • Product Formation: Resulting in high yields of this compound.

Applications in Research and Industry

The unique properties of this compound make it applicable in various fields:

  • Medicinal Chemistry: Explored as a potential therapeutic agent due to its biological activities.
  • Organic Synthesis: Used as a building block for creating more complex molecules.
  • Chemical Industry: Potential applications in developing specialty chemicals and materials.

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-(1-Aminoethyl)oxetan-3-ol?

  • Methodological Answer : Two primary routes are reported:
  • Lithium-catalyzed Friedel-Crafts reactions on oxetan-3-ol derivatives, enabling the introduction of aryl or alkyl groups at the 3-position .
  • Organometallic additions to oxetan-3-one (e.g., Grignard or organolithium reagents), followed by functionalization of the resulting oxetan-3-ol scaffold. Subsequent reductive amination or alkylation can introduce the 1-aminoethyl group .
    Key challenges include controlling stereochemistry and avoiding ring-opening side reactions.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Refrigerate in sealed, dry containers under inert gas to prevent hydrolysis or oxidation .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure fume hoods or local exhaust ventilation to minimize inhalation risks .
  • Spill Management : Neutralize spills with dry sand or inert absorbents; avoid water to prevent solvent dispersion .
    Note : Discrepancies exist in hazard classifications (e.g., reports no hazards, while lists acute toxicity). Always consult multiple SDS sources .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve the oxetane ring protons (δ 4.2–4.8 ppm) and the aminoethyl group (δ 1.2–1.5 ppm for CH3_3, δ 2.6–3.1 ppm for NH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C5_5H11_{11}NO2_2, theoretical 117.08 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What methodologies enable selective modification of the aminoethyl group for derivatization studies?

  • Methodological Answer :
  • Reductive Amination : Use sodium borohydride or cyanoborohydride with aldehydes/ketones to introduce secondary or tertiary amines .
  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine to form amides, improving metabolic stability .
  • Protection Strategies : Boc (tert-butoxycarbonyl) or Fmoc groups shield the amine during multi-step syntheses .

Q. How does this compound serve as a bioisostere in medicinal chemistry?

  • Methodological Answer : The oxetane ring mimics carboxylic acid groups by introducing polarity and hydrogen-bonding capacity while improving pharmacokinetic properties (e.g., metabolic stability, reduced acidity). For example:
  • Carboxylic Acid Replacement : The oxetane’s electronegative oxygen mimics the carboxylate’s electrostatic profile, as demonstrated in protease inhibitor designs .
  • Solubility Optimization : The aminoethyl group enhances water solubility compared to non-polar isosteres like cyclopropane .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer :
  • Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .
  • Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 2.6 µm, 100 Å) and a mobile phase of acetonitrile/water (0.1% formic acid) for separation.
  • Detection : Tandem MS (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances sensitivity for low-concentration detection .

Q. How do steric and electronic effects influence the reactivity of the oxetane ring in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The 3-aminoethyl group increases steric hindrance, limiting nucleophilic attacks at the oxetane’s 3-position. This necessitates catalysts like Pd(OAc)2_2 for Suzuki-Miyaura couplings .
  • Electronic Effects : Electron-withdrawing groups on the oxetane (e.g., nitro) activate the ring for electrophilic substitution but reduce stability. Computational modeling (DFT) predicts regioselectivity in such reactions .

Data Contradictions and Resolution

  • Safety Data : While classifies the compound as non-hazardous, reports acute oral toxicity (H302) and respiratory irritation (H335). Researchers should adhere to the precautionary principle: assume higher hazard levels until verified .
  • Synthetic Yields : Friedel-Crafts reactions () may yield 3,3-diaryloxetanes with >80% efficiency, but competing dihydrobenzofuran formation requires optimization of catalyst loading and temperature .

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